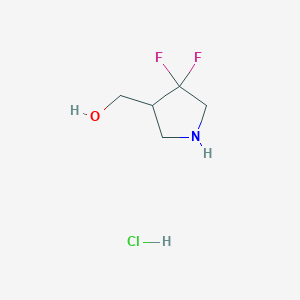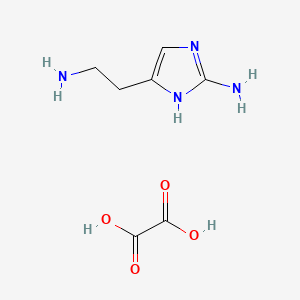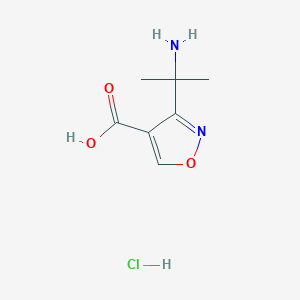
(4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C5H10ClF2NO . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Two of the carbon atoms are substituted with fluorine atoms, and one of the carbon atoms is connected to a methanol group .
Scientific Research Applications
Pharmacokinetics and Metabolism Studies : The compound has been studied in the context of metabolism, excretion, and pharmacokinetics, particularly in relation to its role as a dipeptidyl peptidase IV inhibitor, which is significant for the treatment of type 2 diabetes. This research highlights its absorption, metabolism, and elimination pathways in different species, including humans (Sharma et al., 2012).
Chemical Synthesis and Properties : Various studies have focused on the chemical synthesis and properties of this compound and related structures. These include research on the synthesis of hydrochloride crystals based on related chemical structures and their magnetic properties (Yong, Zhang, & She, 2013), as well as the production of key chiral intermediates using microbial cells (Ni, Zhou, & Sun, 2012).
Analytical Method Development : Research has also been conducted on developing analytical methods for compounds similar to (4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride. For example, studies on hydrophilic interaction chromatography for a dipeptidyl peptidase IV inhibitor highlight the challenges and solutions in analyzing such compounds (Kadar & Wujcik, 2009).
Chemical Reactions and Interactions : There's also a focus on the understanding of specific chemical reactions and interactions involving related compounds. This includes the study of the interaction of certain pyrimidine derivatives with amino acids and the formation of novel chemical structures (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Physicochemical Properties and Applications : Other studies have explored the physicochemical properties and potential applications of related compounds in various fields such as photophysics and coordination chemistry (Buvaylo et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
(4,4-difluoropyrrolidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-1-4(5)2-9;/h4,8-9H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUXKKGASLEFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2591791.png)


![N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine](/img/structure/B2591798.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2591802.png)
![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2591803.png)



![5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2591810.png)


![Tert-butyl 2-[3-(prop-2-enoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B2591813.png)
